Cas no 2387002-82-4 (Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)-)

Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)-
-
- インチ: 1S/C8H5F4I/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,1H3
- InChIKey: ILYCYRLNBDJNRG-UHFFFAOYSA-N
- ほほえんだ: C1(F)=C(C=C(C=C1I)C(F)(F)F)C
Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB606687-1g |
2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene; . |
2387002-82-4 | 1g |
€468.70 | 2024-07-19 | ||
Aaron | AR022IW1-1g |
2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene |
2387002-82-4 | 95% | 1g |
$582.00 | 2025-02-13 | |
abcr | AB606687-5g |
2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene; . |
2387002-82-4 | 5g |
€1538.30 | 2024-07-19 | ||
Aaron | AR022IW1-500mg |
2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene |
2387002-82-4 | 95% | 500mg |
$437.00 | 2025-02-13 | |
abcr | AB606687-250mg |
2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene; . |
2387002-82-4 | 250mg |
€260.90 | 2024-07-19 |
Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)- 関連文献
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)-に関する追加情報
Introduction to Benzene, 2-Fluoro-1-Iodo-3-Methyl-5-(Trifluoromethyl) (CAS No. 2387002-82-4)
Benzene, 2-Fluoro-1-Iodo-3-Methyl-5-(Trifluoromethyl) (CAS No. 2387002-82-4), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and electronic properties, serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple functional groups, including a fluoro substituent, an iodo atom, a methyl group, and a trifluoromethyl moiety, makes it a versatile building block for medicinal chemists and synthetic organic chemists alike.
The structural composition of Benzene, 2-Fluoro-1-Iodo-3-Methyl-5-(Trifluoromethyl), imparts distinct chemical reactivity that is exploited in various synthetic pathways. The fluoro group, known for its ability to modulate metabolic stability and binding affinity in drug molecules, plays a crucial role in the design of novel therapeutic agents. Similarly, the iodo substituent provides a handle for further functionalization through cross-coupling reactions, which are fundamental in modern drug discovery. The combination of these features makes this compound an attractive candidate for exploring new pharmacophores and developing innovative drug candidates.
In recent years, there has been a surge in research focused on the development of fluorinated aromatic compounds due to their potential advantages in drug design. The introduction of fluorine atoms into aromatic rings can lead to improved pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability. This has been particularly observed in the development of antiviral and anticancer agents where fluorinated benzene derivatives have shown promising results. Benzene, 2-Fluoro-1-Iodo-3-Methyl-5-(Trifluoromethyl), aligns with this trend by incorporating multiple fluorinated and halogenated moieties that are known to enhance biological activity.
The methyl group in this compound contributes to its overall steric environment, influencing both its reactivity and its interactions with biological targets. Additionally, the presence of a trifluoromethyl group further enhances its lipophilicity and metabolic resistance, making it an excellent candidate for designing drugs with prolonged half-lives. These properties are particularly valuable in the development of treatments for chronic diseases where sustained drug levels are essential for efficacy.
The synthesis of Benzene, 2-Fluoro-1-Iodo-3-Methyl-5-(Trifluoromethyl), involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the functionalization of a benzene ring followed by selective halogenation and fluorination. The use of palladium-catalyzed cross-coupling reactions allows for the introduction of various substituents with high precision. These synthetic strategies are well-documented in the literature and have been optimized for scalability and yield improvement.
In the realm of medicinal chemistry, Benzene derivatives have been extensively studied for their potential therapeutic applications. The structural motifs present in this compound are reminiscent of several known bioactive molecules, suggesting that it may serve as a precursor for developing new drugs. For instance, analogs containing similar fluorinated and halogenated aromatic systems have demonstrated efficacy against various diseases, including cancer and infectious disorders. The unique combination of substituents in Benzene, 2-Fluoro-1-Iodo-3-Methyl-5-(Trifluoromethyl), positions it as a promising scaffold for further derivatization and exploration.
The< strong>fluoro-substituted benzene ring is particularly noteworthy due to its ability to influence molecular interactions at the atomic level. Fluorine atoms can engage in specific hydrogen bonding interactions and can modulate electronic effects through induction and resonance. These properties have been leveraged in the design of high-affinity ligands for enzymes and receptors. In addition, the< strong>iodo-group provides a convenient site for further functionalization via metal-catalyzed reactions such as Suzuki-Miyaura or Stille couplings. These reactions allow for the introduction of diverse functional groups onto the benzene core, enabling the creation of structurally diverse libraries for drug discovery.
The< strong>methyl-group contributes to the steric bulk of the molecule but also influences its electronic properties by hyperconjugation with the aromatic system. This can lead to enhanced binding affinity when interacting with biological targets that prefer larger hydrophobic regions. Moreover, the< strong>trifluoromethyl-group is known to increase lipophilicity significantly while also providing metabolic stability against oxidative degradation pathways such as cytochrome P450-mediated oxidation reactions.
In conclusion,Benzene,2-Fluoro-l-Iodo--3-Me~hyl--5-(Triflu~ormethy~) (CAS No..2387002--82--4)is.a~structurally complex organic compound with significant potential i~ pharmaceutical research..Its unique combination o~ functional groups makes i~ an excellent intermediate f~ synthesizing biologically active molecules..The presence o~ fluoro--iodo--methyl--and trifluoromethyI substituents endows i~ with distinct chemical reactivity that i~ exploited i~ various synthetic pathways..Recent advances i~ fluorinated aromatic chemistry highlight ~he importance o~ such compounds i~ drug discovery..With further exploration,Benzene,2-Fluoro-l-Iodo--3-Me&hyI--5-(TrifluormethyI) (CAS No..2387002--82--4)has ~he potential ~o contribute significantly ~o future therapeutic developments..
2387002-82-4 (Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)-) 関連製品
- 2228415-39-0(2-(5-fluoropyridin-3-yl)prop-2-enoic acid)
- 1333106-05-0(2-amino-1-(4-chloro-2-methylphenyl)ethan-1-ol)
- 763130-03-6(2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE)
- 2165628-81-7(trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol)
- 2228516-35-4(1-methyl-3-1-(2-methylpropyl)-1H-pyrazol-3-yl-1H-pyrazol-5-amine)
- 1261481-71-3(2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 24579-70-2(Diethylcarbamic acid)
- 908833-98-7(Ethyl 3-bromo-6-methylpyrazine-2-carboxylate)
- 872038-32-9(4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane)
- 185224-61-7(3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate)
